

A Comprehensive Technical Guide to tert-Butyl 2-Amino-5-Iodobenzoate

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Compound of Interest

Compound Name: Tert-butyl 2-amino-5-iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectral characterization of **tert-butyl 2-amino-5-iodobenzoate**. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, where the presence of an iodo-substituent allows for further functionalization, such as in radiolabeling for imaging studies or cross-coupling reactions. The amino group also provides a handle for derivatization to amides and ureas to optimize biological activity.[1]

Core Chemical Properties

Tert-butyl 2-amino-5-iodobenzoate is an iodinated aromatic ester. The introduction of the bulky tert-butyl group can influence its solubility and reactivity due to steric hindrance, potentially offering advantages in certain synthetic applications.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **tert-butyl 2-amino-5-iodobenzoate** and its parent acid, 2-amino-5-iodobenzoic acid.



Property	Value	Compound
CAS Number	668261-27-6	tert-Butyl 2-amino-5- iodobenzoate
Molecular Formula	C11H14INO2	tert-Butyl 2-amino-5- iodobenzoate
Molecular Weight	319.14 g/mol	tert-Butyl 2-amino-5- iodobenzoate
Density	1.586 g/cm ³	tert-Butyl 2-amino-5- iodobenzoate[1]
Boiling Point	360.3°C	tert-Butyl 2-amino-5- iodobenzoate[1]
Flash Point	171.73°C	tert-Butyl 2-amino-5- iodobenzoate[1]
Melting Point	219-221 °C (decomposes)	2-Amino-5-iodobenzoic acid[2]
Solubility	Insoluble in water	2-Amino-5-iodobenzoic acid

Spectroscopic Data

Detailed spectroscopic data for **tert-butyl 2-amino-5-iodobenzoate** is not widely available in the literature. The following table provides predicted and literature-based values for key spectral features, based on analysis of the parent compound, 2-amino-5-iodobenzoic acid, and related structures.



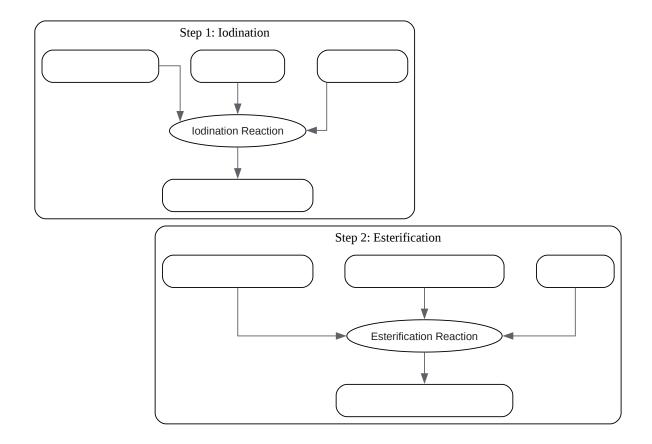
Spectrum	Feature	Predicted Chemical Shift / Wavenumber
¹ H NMR	-C(CH₃)₃ (s, 9H)	~1.58 ppm
Ar-H (d)	~6.63 ppm	
Ar-H (dd)	~7.47 ppm	_
Ar-H (d)	~7.95 ppm	_
-NH ₂ (s, 2H)	Broad singlet, variable	_
¹³ C NMR	-C(CH3)3	~28 ppm
-C(CH ₃) ₃	~80 ppm	
C-I	~83 ppm	_
C-NH ₂	~150 ppm	_
Ar-C	~110, 117, 140, 142 ppm	_
C=O	~167 ppm	_
IR	N-H Stretch	~3370 cm ⁻¹ [1]
C=O Stretch	~1690 cm ⁻¹ [1]	
C-I Stretch	~500-600 cm ⁻¹	_

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 2-amino-5-iodobenzoate** is typically achieved through a two-step process: the iodination of 2-aminobenzoic acid followed by the esterification of the resulting 2-amino-5-iodobenzoic acid.

Synthesis Workflow





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Caption: Synthesis workflow for **tert-butyl 2-amino-5-iodobenzoate**.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic Acid

This protocol is adapted from a patented method for the iodination of 2-aminobenzoic acid.

Materials:



- · 2-Aminobenzoic acid
- Acetic acid
- Molecular iodine
- 30% by weight aqueous solution of hydrogen peroxide
- Water

Procedure:

- In a suitable reaction vessel, create a mixture of 2-aminobenzoic acid (1.0 eq), acetic acid, and molecular iodine (0.5 eq).
- To this mixture, add a 30% by weight aqueous solution of hydrogen peroxide (1.0 eq) dropwise.
- Stir the reaction mixture at 50°C for 1-3 hours.
- Upon completion of the reaction, add the mixture to water to precipitate the product.
- Collect the crystals by filtration.

Experimental Protocol: Synthesis of tert-Butyl 2-amino-5-iodobenzoate

This protocol is a generalized method for tert-butyl ester synthesis from a carboxylic acid.

Materials:

- 2-Amino-5-iodobenzoic acid
- tert-Butyl acetate
- Perchloric acid (HClO₄)
- Water



- 1.0 N HCl solution
- 10% Na₂CO₃ solution
- Dichloromethane
- Anhydrous Na₂SO₄

Procedure:

- Suspend 2-amino-5-iodobenzoic acid (1.0 eq) in tert-butyl acetate at 0°C.
- Slowly add perchloric acid (1.5 eq).
- Stir the reaction mixture at room temperature for 48 hours.
- Wash the reaction mixture with water and a 1.0 N HCl solution.
- Adjust the pH of the resulting aqueous solution to ~9 by adding a 10% Na₂CO₃ solution.
- Extract the product with dichloromethane.
- Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Safety and Handling

The following safety information is based on the hazards associated with the parent compound, 2-amino-5-iodobenzoic acid, and should be considered when handling **tert-butyl 2-amino-5-iodobenzoate**.

Hazard Statements:

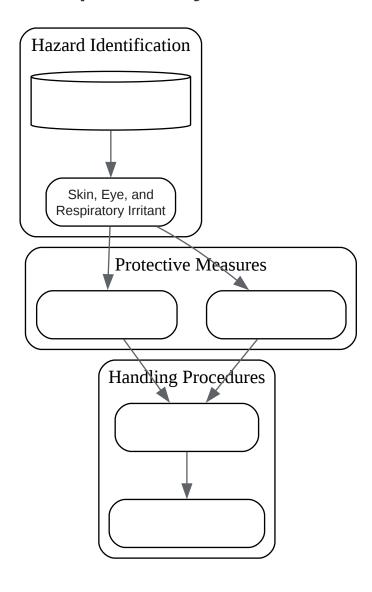
- · Causes skin irritation.
- · Causes serious eye irritation.
- May cause respiratory irritation.



Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.

Logical Relationship of Safety Procedures



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Caption: Relationship between hazards and safety protocols.

This guide serves as a foundational resource for professionals working with **tert-butyl 2-amino-5-iodobenzoate**. For further information, consulting primary literature and safety data sheets for related compounds is recommended.

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References

- 1. Butyl 2-amino-5-iodobenzoate (1131605-38-3) for sale [vulcanchem.com]
- 2. 2-Amino-5-iodobenzoic acid 97 5326-47-6 [sigmaaldrich.com]
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